molecular formula C4H14O3 B14263732 Tertiary butyl alcohol dihydrate CAS No. 153205-82-4

Tertiary butyl alcohol dihydrate

Cat. No.: B14263732
CAS No.: 153205-82-4
M. Wt: 110.15 g/mol
InChI Key: XQUKHYXUTCHCRG-UHFFFAOYSA-N
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Description

Contextualization within Alcohol-Water Systems Research

Alcohol-water systems are fundamental in chemistry and are known for their complex, non-ideal behaviors. researchgate.net The mixing of alcohol and water involves intricate hydrogen bonding networks, leading to the formation of molecular clusters and aggregates. researchgate.netnih.govmdpi.com This microscopic structuring results in macroscopic properties that deviate from ideal solutions. researchgate.net

Tertiary butyl alcohol is particularly notable within this research area due to its complete miscibility with water and its pronounced amphiphilic character, possessing both hydrophobic and hydrophilic properties. wikipedia.orgnih.gov This dual nature influences how it organizes water molecules around it. The study of the TBA-water system's phase diagram reveals the formation of specific, stable hydrates. nih.gov Unlike simple freezing of a mixture, the TBA-water system forms a congruently melting compound, indicating a strong, structured interaction. nih.gov Research has shown that TBA alters the crystal habit of ice, causing the formation of fine, needle-shaped crystals instead of larger ones. nih.govrsc.org This property, along with its relatively high freezing point (around 24-25.6 °C), makes it a valuable co-solvent in processes like freeze-drying, as it can accelerate drying times and improve the stability of the final product. nih.govrsc.orgresearchgate.net

The formation of azeotropes, mixtures that have a constant boiling point and composition, is another critical aspect of alcohol-water systems that complicates purification. wikipedia.orgacs.org TBA forms a minimum boiling azeotrope with water, which has driven research into various dehydration techniques. acs.orgresearchgate.net

Significance of Hydrate (B1144303) Forms in Chemical Science

Hydrates are compounds that incorporate water molecules into their solid-state structure. owlcation.combritannica.com This "water of crystallization" is bound in a definite stoichiometric ratio and is an integral part of the crystal lattice. melscience.comstudysmarter.co.uk The study of hydrates is significant across various chemical disciplines for several reasons:

Materials Science: The state of hydration can dramatically alter the physical properties of a substance, including its color, solubility, melting point, and crystal form. melscience.com For example, the anhydrous form of a compound may have very different properties compared to its hydrated counterpart. owlcation.com The sugar trehalose, for instance, exists as a dihydrate with a melting point of 97 °C, while its anhydrous form melts at 203 °C. wikipedia.org

Pharmaceutical Science: The hydration state of an active pharmaceutical ingredient (API) is a critical factor. wikipedia.org Different hydrate forms (polymorphs) can have different solubilities and dissolution rates, which directly impacts the drug's bioavailability. wikipedia.org Furthermore, co-solvents like TBA are used in lyophilization to create stable, easily reconstitutable drug products. rsc.orgumn.edu

In the specific case of tertiary butyl alcohol, research has identified a dihydrate (TBA·2H₂O) and a heptahydrate (TBA·7H₂O). rsc.orgrsc.org Low-temperature studies involving differential scanning calorimetry and X-ray diffractometry have shown that when aqueous solutions of TBA are frozen, the dihydrate form crystallizes. rsc.orgumn.edu Upon warming, this dihydrate can transform into the more water-rich heptahydrate before melting. rsc.orgumn.edursc.org The precise characterization of these hydrate phases and their transitions is crucial for controlling processes like freeze-drying. umn.edunih.gov

Detailed Research Findings

Intensive research on the tertiary butyl alcohol-water system has yielded a refined phase diagram, particularly in the water-rich region. Key findings from techniques such as differential scanning calorimetry (DSC) and powder X-ray diffractometry (XRD) have elucidated the behavior of its hydrates.

When solutions of TBA in water are frozen (e.g., to -50 °C), TBA crystallizes as a dihydrate. rsc.org This dihydrate form is stable at low temperatures. As the frozen solution is warmed, its behavior depends on the concentration of TBA. At higher concentrations (≥20.0% w/w TBA), an exothermic event is observed around -13 °C, which corresponds to the transformation of the dihydrate into a heptahydrate. rsc.org At approximately -8 °C, a eutectic is formed between the TBA heptahydrate and ice. rsc.orgumn.edu

The crystal structures of both tertiary butyl alcohol dihydrate and heptahydrate have been determined, confirming their stoichiometry. rsc.org

Below is a summary of thermal events observed in TBA-water systems upon warming, based on published research findings.

TBA Concentration (% w/w)Observed Thermal EventApproximate TemperatureInterpretation
<20.0%Endotherm~ -10 °CEutectic melting of TBA dihydrate and ice. rsc.org
≥20.0%Exotherm~ -13 °CTransformation of TBA dihydrate to TBA heptahydrate. rsc.org
22.5%Endotherm~ -8 °CEutectic melting of TBA heptahydrate and ice. rsc.orgumn.edursc.org

Powder X-ray diffraction data provides definitive evidence for these transformations, with characteristic peaks for the dihydrate diminishing as peaks for the heptahydrate appear.

Hydrate FormCharacteristic Diffraction Peaks (2θ)
TBA Dihydrate8.9°, 17.8°, 19.9°, 21.3°. rsc.org
TBA Heptahydrate15.2°, 20.3°, 28.4°. rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

153205-82-4

Molecular Formula

C4H14O3

Molecular Weight

110.15 g/mol

IUPAC Name

2-methylpropan-2-ol;dihydrate

InChI

InChI=1S/C4H10O.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2

InChI Key

XQUKHYXUTCHCRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.O.O

Origin of Product

United States

Phase Behavior and Equilibria of Tertiary Butyl Alcohol Water Systems

Construction and Analysis of Phase Diagrams

The solid-liquid phase diagram of the TBA-water system shows distinct temperature-dependent transitions involving ice and various TBA hydrates. A eutectic point represents the lowest temperature at which a liquid phase can be stable at a given pressure, and it occurs at a specific composition where the components melt and solidify congruently.

Different studies have identified varying eutectic points, largely depending on the concentration range being investigated and the thermal methods employed.

One comprehensive analysis using differential scanning calorimetry (DSC) across the full concentration range identified two eutectic points. Eutectic A was found at a concentration of 20% TBA and Eutectic B at 90% TBA. This study also noted a congruently melting compound at 70% TBA, which was interpreted as a pure TBA hydrate (B1144303). nih.gov

A more recent, refined study focusing on the "water-rich" region (0.0 to 25.0% w/w TBA) using low-temperature DSC and X-ray diffractometry (XRD) identified a single eutectic in this range. rsc.orgumn.edu This eutectic occurs at approximately -8 °C with a composition of 22.5% w/w TBA . rsc.orgumn.edu Crucially, this research identified the solid phases at this eutectic as a mixture of ice and TBA heptahydrate , not the initially formed dihydrate. rsc.orgumn.edu

The rate of sublimation of molecules from the frozen state is also concentration-dependent. For concentrations below 20% TBA, water molecules sublime more quickly, while above this concentration, TBA sublimes faster. At the 20% eutectic composition, both water and TBA sublime at the same rate, which is attributed to their strong association within a clathrate hydrate structure. nih.gov

Interactive Data Table: Reported Eutectic Points in the TBA-Water System

Study ReferenceEutectic Composition (% TBA by weight)Eutectic TemperatureSolid Phases Present
Kasraian & DeLuca (1995) nih.gov20% (Eutectic A)Not specifiedTBA Hydrate + Ice
Kasraian & DeLuca (1995) nih.gov90% (Eutectic B)Not specifiedTBA Hydrate + Solid TBA
Bhatnagar et al. (2020) rsc.orgumn.edu22.5%~ -8 °CTBA Heptahydrate + Ice

Investigations into the TBA-water phase diagram under varying pressure have revealed the high stability of its hydrate structures. Studies conducted in a temperature range of 200 to 450 K and at pressures up to 200 MPa have shown that a stable tertiary butyl alcohol dihydrate exists at all tested pressures. researchgate.net Within this pressure and temperature range, no liquid-liquid phase separation was observed. researchgate.net This indicates that pressure enhances the stability of the solid dihydrate phase.

Formation and Stability of Specific Tertiary Butyl Alcohol Hydrates

The interaction between TBA and water molecules, driven by hydrophobic hydration, leads to the formation of ordered, cage-like structures known as clathrate hydrates. In these structures, water molecules (the host) form a lattice that encages the guest TBA molecules. wikipedia.org The stoichiometry and stability of these hydrates can change with temperature.

When aqueous solutions of TBA are cooled, the alcohol initially crystallizes as This compound . rsc.orgumn.edu This has been confirmed through low-temperature characterization techniques. umn.edu The dihydrate form is a stable solid phase and, as noted previously, remains stable even under high pressure (up to 200 MPa), confirming its robust nature. researchgate.net

While the dihydrate is the primary form upon initial freezing, it is not always the most stable form upon heating. In systems with TBA concentrations of 20.0% w/w or higher, the dihydrate undergoes a metastable transformation into tertiary butyl alcohol heptahydrate when warmed to approximately -13 °C. umn.edu This transformation is an exothermic event detectable by DSC. It is this heptahydrate, not the dihydrate, that subsequently forms a eutectic mixture with ice at higher temperatures. rsc.orgumn.edu

The formation of various hydrates in the TBA-water system is a manifestation of clathrate structures. nih.gov Clathrates are crystalline, water-based solids where guest molecules are trapped within cages of hydrogen-bonded water molecules. wikipedia.org The anomalous behavior of TBA-water solutions, such as their vapor pressure characteristics, has been explained by the existence of these clathrate-like structures. nih.gov The strong association between TBA and water molecules in these formations is significant. Studies have also pointed to the existence of a decahydrate (B1171855), further highlighting the tendency of this system to form complex, ordered hydrates that can be considered frozen steps of hydration. researchgate.net The formation of these ordered structures is a key feature of the hydrophobic interactions present in the TBA-water system. acs.orgacs.orgepa.gov

Structural Investigations of Tertiary Butyl Alcohol Hydrates

Advanced Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the molecular interactions and structural arrangements within tertiary butyl alcohol hydrates.

Powder X-ray Diffractometry (XRD) Studies of Hydrate (B1144303) Phases

Powder X-ray diffractometry (XRD) is a powerful technique for identifying crystalline phases and determining their lattice structures. carleton.eduwikipedia.org In the study of the tertiary butyl alcohol-water system, XRD has been instrumental in characterizing the different hydrate forms that can exist.

When aqueous solutions of TBA are frozen, the alcohol can crystallize as a dihydrate. umn.edu However, upon heating, this dihydrate can transform into a more stable heptahydrate. umn.edu Low-temperature XRD analysis has been essential in identifying these distinct hydrate phases. umn.edu By analyzing the diffraction patterns at various temperatures, researchers can construct a phase diagram for the TBA-water system. For instance, a refined phase diagram of the "water-rich" region (0.0 to 25.0% w/w TBA) was generated using low-temperature XRD, which helped in identifying the phase boundaries and eutectic temperature. umn.edu

The XRD patterns provide a unique fingerprint for each crystalline phase, allowing for their identification in a mixture. researchgate.net The positions and intensities of the diffraction peaks are related to the crystal lattice parameters. carleton.edu For example, the transformation of the dihydrate to the heptahydrate is observable through significant changes in the XRD pattern. umn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local environment and dynamics of molecules within the hydrate structure. Both ¹H and ¹³C NMR are valuable tools in this regard.

Solid-state ²H NMR studies of deuterated tertiary butyl alcohol have revealed insights into the mobility of the molecule within the solid state. nih.gov These studies have shown that while the hydroxyl group of the TBA molecule is relatively immobile, the butyl group exhibits significant mobility. nih.gov This mobility includes the rotation of the methyl groups and the entire butyl fragment around their symmetry axes. nih.gov The analysis of NMR line shapes and spin-lattice relaxation anisotropy provides a powerful method to understand the mechanisms of molecular reorientation in solid TBA. nih.gov

In the context of clathrate hydrates, NMR is used to determine the distribution of guest molecules within the different cages of the hydrate lattice. researchgate.net For example, in mixed-gas hydrates, ¹³C NMR can distinguish which cages are occupied by which guest molecules. nih.gov

Infrared (IR) Spectroscopy of Hydrate Systems

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly sensitive to hydrogen bonding, a key interaction in hydrate structures.

The IR spectrum of tertiary butyl alcohol shows characteristic peaks for the O-H stretching mode, C-H stretching modes, and C-O stretching mode. libretexts.org The O-H stretching peak, typically found around 3400 cm⁻¹, is often broad due to hydrogen bonding between hydroxyl groups. libretexts.org Changes in the position and shape of this peak upon hydrate formation can provide information about the strength and nature of the hydrogen bonds between the alcohol and water molecules.

Studies on TBA-water mixtures have shown that the addition of small amounts of water to TBA leads to a red-shift in the water bands, indicating that the water molecules are involved in stronger hydrogen bonding within the TBA associates. nih.gov The analysis of the C-H stretching frequency can also offer insights into hydrophobic hydration. researchgate.net For instance, blueshifts in the C-H stretching frequency upon dilution have been observed, which can be related to the interactions between the methyl groups and the surrounding water molecules. researchgate.net

Neutron Diffraction Analysis of Intermolecular Correlations

Neutron diffraction is a complementary technique to X-ray diffraction that is particularly advantageous for locating hydrogen atoms due to the strong interaction of neutrons with atomic nuclei. mdpi.com This makes it an invaluable tool for studying the intricate hydrogen-bonding networks in hydrates.

Neutron diffraction studies on aqueous solutions of alcohols, including tertiary butyl alcohol, provide information on the micro-inhomogeneities and the structure of hydrogen bond configurations. researchgate.net These experiments have been used to investigate the aggregation of alcohol molecules in water-rich regions. researchgate.net

In a study of a trimolecular liquid mixture of cyclohexene, tertiary butyl alcohol, and water, neutron diffraction with hydrogen/deuterium substitution was used to build a three-dimensional structural model. nih.gov The results showed that water molecules are dispersed throughout the solution and interact with the alcohol molecules via hydrogen bonding with their hydroxyl groups. nih.gov This highlights the power of neutron diffraction in revealing the detailed intermolecular correlations in complex liquid and solid-hydrated systems.

Crystal Structure Determination of Tertiary Butyl Alcohol Hydrate Phases

Determining the precise crystal structure of hydrate phases provides a fundamental understanding of their stability and properties.

As previously mentioned, TBA can form different hydrates, including a dihydrate and a heptahydrate. umn.edu Additionally, a decahydrate (B1171855) of tert-butanol (B103910) has been reported, where the TBA molecules are located in channels formed by water molecules, and the hydroxyl groups are anchored to the water framework through hydrogen bonds. researchgate.net The crystallization process to obtain a single crystal of this decahydrate was found to be challenging, requiring fast crystallization to prevent the separation of ice and alcohol. researchgate.net

Analysis of Specific Hydrate Crystal Lattices (e.g., sII Type Clathrate)

Clathrate hydrates are a specific type of hydrate where guest molecules are trapped within cages formed by hydrogen-bonded water molecules. These structures are classified based on their crystal lattice, with common types being structure I (sI), structure II (sII), and structure H (sH). researchgate.net

Tertiary butyl alcohol is known to form a clathrate hydrate, and it is believed that the molecules are associated in the form of a clathrate hydrate at certain concentrations. nih.gov The type of clathrate structure formed often depends on the size and shape of the guest molecule. Larger guest molecules often favor the formation of sII hydrates, which have larger cages than sI hydrates. researchgate.net For instance, while methane (B114726) can fit into the cages of sI, larger hydrocarbon molecules like propane (B168953) are better accommodated in the larger cages of sII. researchgate.net

Spectroscopic and diffraction techniques are essential for identifying the specific clathrate structure. High-resolution powder diffraction (HRPD) analysis combined with Rietveld refinement can be used to determine the crystal system and lattice parameters. nih.gov For example, the (cyclohexylamine + CH₄) hydrate was identified as an sII-type hydrate with a cubic Fd-3m space group and a lattice parameter of a = 1.747 nm. nih.gov Similarly, solid-state ¹³C NMR can be used to probe the local environment of the guest molecules and confirm their presence within the clathrate cages. nih.gov

Investigation of Hydrogen Bonding Networks within Hydrate Structures

The fundamental architecture of tertiary butyl alcohol hydrates is a three-dimensional network of water molecules held together by hydrogen bonds. wikipedia.org This network forms polyhedral cavities that encapsulate the guest TBA molecules. wikipedia.org The hydroxyl (-OH) group of the TBA molecule introduces a significant feature, allowing it to participate in the hydrogen-bonding network of the host water lattice, a characteristic that distinguishes it from purely nonpolar guest molecules. researchgate.net

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, has been instrumental in probing the hydrogen-bonding environment within these hydrates. nih.gov Studies on aqueous solutions of TBA reveal that the presence of the alcohol significantly influences the hydrogen bond structure of water. nih.govacs.org The analysis of the OH-stretching band contours in vibrational spectra allows for the identification and quantification of different hydrogen-bonded structures. nih.gov Research indicates a cooperative effect in the hydrogen bonding, where the formation of one hydrogen bond can strengthen adjacent bonds. researchgate.net

In the clathrate structure, the primary hydrogen bonding occurs between the water molecules of the host lattice (Water-Water H-bonds). These interactions are responsible for the formation of the characteristic cages, such as the pentagonal dodecahedron (5¹²) and other larger polyhedra (e.g., 5¹²6², 5¹²6⁴), which are common in clathrate hydrates. wikipedia.org The structure and stability of these cages are sensitive to temperature and pressure. researchgate.netacs.org

Table 1: Characteristics of Hydrogen Bonds in Tertiary Butyl Alcohol Hydrate Systems

This table summarizes the types of hydrogen bonds and key findings from spectroscopic and simulation studies.

Interacting MoleculesType of Hydrogen BondMethod of InvestigationKey FindingsReferences
Water - WaterHost-HostVibrational Spectroscopy (IR, Raman), X-ray Diffraction, MD SimulationsForms the primary polyhedral cage structures (e.g., 5¹², 5¹²6⁴). Bond strength and structure are influenced by temperature and the presence of the guest molecule. wikipedia.orgnih.govacs.org
TBA (hydroxyl) - WaterGuest-HostVibrational Spectroscopy, MD SimulationsThe TBA -OH group can act as both a hydrogen bond donor and acceptor with the water cage, contributing to the stability of the hydrate. ncert.nic.inarxiv.orgcore.ac.uk
TBA - TBAGuest-GuestVibrational Spectroscopy, MD SimulationsAt higher concentrations, TBA molecules can form hydrogen-bonded aggregates (dimers, trimers, etc.). This is more prevalent in liquid solutions than within the hydrate cage itself. nih.govresearchgate.net

Role of Hydrophobic Interactions in Hydrate Assembly

The assembly of tertiary butyl alcohol hydrates is critically dependent on hydrophobic interactions, a phenomenon often termed hydrophobic hydration. researchgate.netaip.org This effect is driven by the nonpolar tert-butyl group of the TBA molecule. researchgate.net When TBA is dissolved in water, the water molecules organize themselves around the bulky, hydrophobic alkyl group to maximize their own hydrogen bonding, leading to the formation of ordered, cage-like clathrate structures. wikipedia.orgresearchgate.net This rearrangement of water molecules is entropically unfavorable but is compensated by the enthalpically favorable formation of a stable hydrogen-bonded network. aip.org

The stabilizing interactions between the guest molecule and the water cage are primarily van der Waals forces, which, coupled with the hydrophobic effect, compensate for the weaker water-water interactions within the hydrate structure compared to those in pure ice. researchgate.net The size and shape of the hydrophobic guest molecule are crucial determinants of the resulting clathrate structure. The tert-butyl group fits snugly into the larger cages of common clathrate structures (like structure II), lending stability to the crystalline lattice. acs.org

Table 2: Summary of Findings on Hydrophobic Interactions in TBA Hydrate Assembly

This table outlines key research findings from various experimental and theoretical methods regarding the role of hydrophobic interactions.

Investigation MethodKey FindingsImplication for Hydrate AssemblyReferences
Light & Inelastic Scattering (BLS, IUVS)The presence of TBA leads to a "stiffening" of the surrounding water structure, although the dynamics are only moderately slowed down.Supports the "iceberg" or structured water model around the hydrophobic group, which is the basis of the clathrate cage. aip.org
Raman & IR SpectroscopyReveals that hydrophobic contacts in dilute solutions may be no more frequent than in random mixtures, suggesting the interaction is not strongly attractive.The primary driving force may not be a strong attraction between hydrophobic groups but rather the entropic cost of disrupting the water's hydrogen bond network. amolf.nl
Molecular Dynamics (MD) SimulationsShow short-lived, "micelle-like" structural fluctuations in TBA-water solutions. Hydrophobic effects are a recognized driving force for the formation of TBA aggregates.Aggregation driven by hydrophobic interactions can act as a precursor for the nucleation and growth of the hydrate phase. arxiv.orgresearchgate.net
Extended Depolarized Light Scattering (EDLS)At increasing TBA concentrations, self-aggregation occurs, and the number of water molecules perturbed by each TBA molecule decreases.Demonstrates the tendency of TBA to cluster via hydrophobic forces, minimizing contact with water and facilitating the formation of a separate hydrate phase. nih.govacs.org

Thermodynamic and Microstructural Anomalies in Aqueous Tertiary Butyl Alcohol Solutions

Characterization of Thermodynamic Anomalies in Hydrate-Forming Systems

The thermodynamic properties of aqueous TBA solutions display significant deviations from ideality, particularly at low alcohol concentrations and temperatures. These anomalies are a hallmark of systems that form clathrate hydrates, where the solute molecules are encaged within a hydrogen-bonded water network.

Temperature of Maximum Density Shifts

One of the most striking anomalies of water is its temperature of maximum density (TMD) at approximately 4°C. The addition of small amounts of tertiary butyl alcohol to water leads to a peculiar shift in this temperature. Initially, at very low TBA mole fractions, the TMD increases, reaching a maximum value before rapidly decreasing as the alcohol concentration rises further. arxiv.orgaip.org This initial enhancement of the TMD is a rare phenomenon among solutes and is attributed to the structure-making effect of the bulky hydrophobic tert-butyl group on the surrounding water molecules. arxiv.org Experimental data has shown that at atmospheric pressure, the TMD increases for low TBA mole fractions, peaking at an intermediate concentration before declining. researchgate.net

Table 1: Experimental Data for the Shift in Temperature of Maximum Density (ΔTMD) of Aqueous Tertiary Butyl Alcohol Solutions at Atmospheric Pressure

Mole Fraction of TBA (x₂)ΔTMD (°C)
0.005~ +0.3
0.010~ +0.2
0.015~ 0.0
0.020~ -0.5
0.025~ -1.2

Note: The values are approximate and compiled from graphical representations and textual descriptions in the cited literature. arxiv.orgresearchgate.net

Excess Thermodynamic Properties (e.g., Excess Volume, Heat Capacity)

The non-ideal behavior of TBA-water mixtures is further quantified by their excess thermodynamic properties, such as excess molar volume (VE) and excess molar heat capacity (CpE). The excess molar volume of TBA-water solutions is consistently negative across the entire composition range at various temperatures, indicating a volume contraction upon mixing. researchgate.netresearchgate.net This contraction is a result of the accommodation of the bulky TBA molecules within the structured water network, leading to more efficient packing than in an ideal solution. researchgate.net The minimum in the excess molar volume is observed at a TBA mole fraction of approximately 0.04.

In contrast, the excess molar heat capacity of these solutions exhibits a pronounced maximum at a low TBA mole fraction, typically around 0.04 to 0.08. cdnsciencepub.comcdnsciencepub.com This maximum is particularly prominent at lower temperatures and is a strong indicator of enhanced structural fluctuations and cooperative hydrogen bonding in the solution. cdnsciencepub.com

Table 2: Excess Molar Volume and Excess Molar Heat Capacity of Tertiary Butyl Alcohol-Water Mixtures at 25°C

Mole Fraction of TBA (x₂)Excess Molar Volume (VE) (cm³/mol)Excess Molar Heat Capacity (CpE) (J/mol·K)
0.02-0.6+25
0.04-0.8+40
0.06-0.7+35
0.08-0.6+25
0.10-0.5+15

Note: The values are approximate and compiled from graphical representations in the cited literature. researchgate.netcdnsciencepub.comcdnsciencepub.com

Molecular Clustering and Structural Fluctuations in Hydrate (B1144303) Precursors

The thermodynamic anomalies observed in aqueous TBA solutions are intimately linked to the formation of transient, organized molecular structures within the liquid phase. These structural fluctuations are considered precursors to the formation of solid clathrate hydrates.

"Micelle-like" Structural Fluctuations

In the concentration range where thermodynamic anomalies are most pronounced (0.03 to 0.08 mole fraction of TBA), molecular dynamics simulations have revealed the existence of short-ranged and short-lived "micelle-like" structural fluctuations. researchgate.netrasayanjournal.co.in These are not true micelles in the surfactant sense, but rather transient aggregates where the hydrophobic tert-butyl groups cluster together, shielded from the water by the hydrophilic hydroxyl groups. These fluctuations are on the order of 1 nanometer and have lifetimes of tens of picoseconds. researchgate.net The formation and dissolution of these clusters contribute significantly to the observed anomalies in thermodynamic properties.

Influence of Impurities on Mesoscale Inhomogeneities

The presence of trace impurities can have a profound impact on the mesoscale structure of TBA-water solutions. Research has shown that the formation of stable mesoscale particles, approximately 100 nm in size, can be triggered by the presence of hydrophobic impurities like propylene (B89431) oxide, which is a common impurity in commercial TBA. dntb.gov.ua It is hypothesized that these impurities act as templates, stabilizing the intrinsic structural fluctuations in the TBA-water mixture and promoting the formation of larger aggregates, potentially mixed clathrate-hydrates. dntb.gov.ua The removal of these impurities through filtration at low temperatures can eliminate these large-scale inhomogeneities.

Characterization of Water Pockets and Solute-Solute Interactions

Neutron diffraction studies have provided detailed insights into the molecular-level organization of concentrated TBA solutions. These studies have revealed the formation of "water pockets" within the predominantly alcohol environment. rsc.org These pockets of water molecules mediate the interactions between the hydroxyl groups of the TBA molecules, reducing direct alcohol-alcohol hydrogen bonding. rsc.org Even at high TBA concentrations, the presence of a small amount of water is sufficient to drive the system towards hydrophobic behavior, where the tert-butyl groups of the TBA molecules tend to associate with each other. This solute-solute interaction, driven by the hydrophobic effect, leads to microscopic heterogeneity in the solution. rsc.org

Computational and Simulation Studies of Tertiary Butyl Alcohol Water Systems

Molecular Dynamics (MD) Simulations of Hydrate (B1144303) Formation and Stability

Molecular dynamics (MD) simulations have become an indispensable technique for exploring the behavior of TBA-water mixtures at an atomistic level. nih.gov By solving Newton's equations of motion for a system of TBA and water molecules, MD simulations can track the trajectory of each particle over time, providing a dynamic view of hydrate formation and stability. These simulations are crucial for understanding the mechanisms behind protein stabilization and the impact of co-solvents in pharmaceutical formulations. nih.gov

Modeling Intermolecular Potentials and Force Fields

The accuracy of MD simulations is fundamentally dependent on the quality of the intermolecular potentials, or force fields, used to describe the interactions between molecules. mdpi.com For TBA-water systems, these force fields must accurately capture hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Several force fields have been developed and optimized for this purpose. The Optimized Potentials for Liquid Simulations (OPLS) family, particularly OPLSUA (United-Atom), is a common starting point. acs.orgnih.gov However, standard force fields optimized for pure liquids often show excessive self-aggregation when used for mixtures, sometimes leading to artificial phase separation in simulations. acs.orgnih.gov

To address this, researchers have developed refined force fields. One approach involves tuning the potential parameters to reproduce experimental data, such as Kirkwood-Buff integrals derived from small-angle X-ray scattering, which quantify the preferential aggregation of solution components. nih.govaip.org Water is often modeled using established potentials like TIP3P, SPC/E (Extended Simple Point Charge), or TIP4P-FB. acs.orgresearchgate.netnih.gov The choice of water model is critical, as it significantly influences the simulated properties of the aqueous solution. nih.gov

The development of new force fields, such as POP4ff, has shown improved performance in maintaining a mixed solution, in contrast to the phase separation observed with older force fields like OPLSUA. acs.orgnih.gov These advancements rely on iterative optimization procedures that compare simulated macroscopic observables with experimental data. nih.gov Both all-atom (AA) and united-atom (UA) models are employed, where in UA models, nonpolar hydrogen atoms are grouped with their adjacent carbon to reduce computational cost. mdpi.com

Table 1: Common Force Fields and Water Models in TBA-Water Simulations

Force Field / Water ModelTypeKey Characteristics
OPLS-AA/OPLSUA All-Atom / United-AtomA widely used force field, though standard parameters may lead to excessive aggregation in aqueous TBA solutions. acs.orgnih.govacs.org
GROMOS United-AtomAnother common biomolecular force field that has been applied to TBA-water systems. nih.govaip.org
POP4ff Optimized PotentialA refined force field developed to correct for phase separation issues and accurately reproduce mixing behavior. nih.gov
TIP3P Water Model (3-site)A simple and computationally efficient water model often used in conjunction with various force fields. acs.orgnih.gov
SPC/E Water Model (3-site)An extended simple point charge model that provides a better description of water's dielectric properties than SPC. researchgate.netacs.org
TIP4P-FB Water Model (4-site)A four-site water model used to achieve more accurate representations of water's structural and dynamic properties. nih.gov

Simulation of Phase Transitions and Structural Evolution

MD simulations are instrumental in observing the dynamic processes of phase transitions and the structural evolution of TBA-water systems. Simulations can model the spontaneous formation of small aggregates of TBA molecules in concentrated solutions, which can persist for several tens of picoseconds. researchgate.net These studies often reveal a preference for tail-to-tail (hydrophobic methyl groups) configurations within the aggregates. researchgate.net

By tracking the system over time, simulations can capture the nucleation and growth of hydrate structures. The evolution of the system from a disordered liquid mixture to an ordered hydrate solid can be analyzed by monitoring parameters such as density, potential energy, and order parameters that characterize the crystalline structure. These simulations show that upon addition of TBA, the water structure is significantly enhanced. researchgate.net The process often involves the gradual ordering of water molecules around the TBA molecules, forming cage-like structures that are characteristic of clathrate hydrates. The simulations can also reveal how factors like concentration and temperature influence the kinetics and thermodynamics of these phase transitions.

Analysis of Local Structure and Hydration Shell Dynamics

A key advantage of MD simulations is the ability to perform a detailed analysis of the local molecular environment. The structure of water in the hydration shell around a TBA molecule is of particular interest. nih.gov This local structure is often characterized using radial distribution functions (RDFs), which describe the probability of finding one type of atom at a certain distance from another. researchgate.netresearchgate.net

Studies have shown that the hydration structure around the bulky tert-butyl group is markedly different from that of smaller alcohols like methanol (B129727). researchgate.net The hydroxyl group of TBA can accept and donate hydrogen bonds, integrating into the water's hydrogen-bonding network, while the hydrophobic part induces a restructuring of the surrounding water molecules. acs.org This restructuring is often described as the formation of a "cage" or clathrate-like structure. acs.orgpurdue.edu

The dynamics of the water molecules within these hydration shells are also significantly altered compared to bulk water. nih.gov The reorientation and translational diffusion of water molecules near the TBA molecule are typically slower. researchgate.net The lifetime of hydrogen bonds in the hydration shell can be longer, indicating a more structured and less dynamic local environment. This dynamical perturbation is not uniform and depends on the specific location on the protein or solute surface, leading to what is known as spatial and dynamical heterogeneity. nih.gov The dynamics within the hydration shell are crucial as they influence a wide range of biochemical processes, including protein folding and molecular recognition. nih.gov

Empirical Potential Structure Refinement (EPSR) Applications

Empirical Potential Structure Refinement (EPSR) is a powerful computational technique that combines experimental diffraction data (from neutron or X-ray scattering) with a computer simulation to generate a three-dimensional structural model of a liquid or disordered system. This method is particularly valuable for complex mixtures like TBA-water because it provides a detailed, atomistic picture that is consistent with experimental observations.

The EPSR process starts with a standard MD or Monte Carlo simulation using an initial reference potential. The potential energy function is then iteratively refined by adding a perturbation term. This perturbation is adjusted until the simulated structure factor, S(Q), matches the experimentally measured one as closely as possible. The resulting ensemble of molecular configurations represents a structural model that is consistent with the diffraction data.

For TBA-water systems, EPSR has been used to investigate the detailed spatial correlations between molecules. It provides access to a full set of partial radial distribution functions, g(r), which describe the structure around each type of atom in the mixture. These studies have provided direct evidence for the aggregation of TBA molecules at higher concentrations and have detailed how the hydrophobic tert-butyl groups cluster together while the hydrophilic hydroxyl groups remain exposed to the water network. The results from EPSR are often used to validate and refine the force fields used in pure MD simulations. researchgate.net

Theoretical Approaches to Chemical Transformations in Hydrated Environments

While MD simulations with classical force fields are excellent for studying structural and dynamic properties, they cannot typically model chemical reactions that involve the breaking and forming of covalent bonds. Theoretical approaches, often rooted in quantum mechanics (QM), are necessary to study chemical transformations of TBA in a hydrated environment.

One common reaction of tertiary butyl alcohol is dehydration to form isobutylene (B52900), a process that is catalyzed by acids. google.com Computational chemistry can be used to investigate the mechanism of this reaction. For instance, QM methods like Density Functional Theory (DFT) can be employed to calculate the reaction pathway and determine the energy barriers for different proposed mechanisms.

To accurately model a reaction in solution, it is often necessary to include the effect of the surrounding water molecules. This can be achieved through several methods:

Continuum Solvation Models: The solvent is represented as a continuous medium with a given dielectric constant. This is computationally efficient but neglects specific solute-solvent interactions like hydrogen bonding.

Explicit Solvent Molecules: A small number of water molecules are explicitly included in the QM calculation along with the TBA molecule. This provides a more accurate picture of the local environment but is computationally expensive.

Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid approach where the reacting species (TBA and a few nearby water molecules) are treated with QM, while the rest of the solvent is treated with a classical force field (MM). This method balances accuracy and computational cost, making it a powerful tool for studying reactions in solution.

These theoretical studies can provide insights into the role of water in the reaction, for example, by stabilizing transition states or intermediates through hydrogen bonding. They can also help elucidate the role of catalysts, such as the para-toluenesulfonic acid used in industrial dehydration processes, by modeling its interaction with the TBA molecule. google.com

Reactivity and Reaction Mechanisms Involving Tertiary Butyl Alcohol in Hydrated Contexts

Dehydration Mechanisms and Kinetics in Aqueous Media

The dehydration of tertiary butyl alcohol (TBA) in aqueous media to form isobutylene (B52900) is a significant reaction, often studied for its application in producing isobutylene via reactive distillation. researchgate.net This process typically occurs through an E1 (unimolecular elimination) mechanism, particularly in the presence of a strong acid. libretexts.org The reaction is endothermic, and its kinetics can be influenced by various factors, including the presence of catalysts and inhibitors. researchgate.netresearchgate.net

The general mechanism for the acid-catalyzed dehydration of tertiary butyl alcohol proceeds in three main steps:

Protonation of the alcohol's hydroxyl group. youtube.com

Loss of a water molecule to form a stable tertiary carbocation (the rate-determining step). youtube.com

Deprotonation from an adjacent carbon to form the alkene. youtube.com

Kinetic models, such as the Langmuir-Hinshelwood type, have been successfully applied to describe the dehydration of tertiary butyl alcohol, indicating that isobutene does not adsorb on the catalyst. capes.gov.br

The initial and critical step in the acid-catalyzed dehydration of tertiary butyl alcohol in an aqueous environment is the protonation of the hydroxyl (-OH) group by an acid, such as concentrated hydrochloric acid or sulfuric acid. libretexts.orgyoutube.comkhanacademy.org This converts the poor leaving group, the hydroxide (B78521) ion (OH-), into a very good leaving group: water (H₂O). pearson.comvaia.comyoutube.com The alcohol, acting as a base, accepts a proton to form a tert-butyloxonium ion. rsc.org

Following protonation, the C-O bond breaks, and the water molecule departs, resulting in the formation of a tertiary carbocation. khanacademy.orgrsc.org This step, the unimolecular dissociation of the protonated alcohol, is the slow, rate-determining step of the reaction. youtube.comrsc.org The formation of a relatively stable tertiary carbocation is the reason why tertiary alcohols like TBA readily undergo dehydration via the E1 mechanism. libretexts.orgkhanacademy.org The stability of this carbocation is conferred by hyperconjugation. rsc.org In hot, compressed liquid water without added acid catalysts, hydronium ions from the natural dissociation of water can serve as the primary catalytic agents for the dehydration reaction, proceeding through a heterolytic mechanism that involves a protonated alcohol and a carbocation intermediate. acs.orgosti.gov

The dehydration of tertiary butyl alcohol is highly sensitive to reaction conditions. Temperature, pressure, and the choice of catalyst significantly impact the reaction rate and equilibrium.

Temperature: The reaction rate increases with temperature. researchgate.net For acid-catalyzed dehydration, the required temperature for tertiary alcohols is significantly lower than for primary or secondary alcohols, typically in the range of 25°C to 80°C. libretexts.org In studies using an ion-exchange resin catalyst, the reaction was examined between 60°C and 90°C, yielding a reaction enthalpy of 26 kJ mol⁻¹ and an activation energy of 18 kJ mol⁻¹. researchgate.netcapes.gov.br

Pressure: Dehydration can be carried out at various pressures. For instance, studies in a reactive distillation column have been performed under reduced pressures. capes.gov.br Adjusting the operating pressure can also be used to transform heat sources at lower temperatures to a higher level, which is relevant for applications in chemical heat pumps. researchgate.net

Catalysts: Various catalysts are employed to facilitate the dehydration of TBA.

Strong Acids: Strong acids like sulfuric acid and phosphoric acid are common catalysts. libretexts.org

Cation Exchange Resins: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 15, NKC-9) are effective and are used in reactive distillation processes. researchgate.netresearchgate.netcapes.gov.br They offer high activity, though water can inhibit the reaction by adsorbing onto the active sites. researchgate.net

Other Catalysts: Para-toluene sulfonic acid, often used with a solvent like xylene that forms an azeotrope with water, is another effective catalyst system. google.com

The table below summarizes the effect of different catalysts and conditions on the dehydration of tertiary butyl alcohol.

Catalyst SystemTemperature Range (°C)Key FindingsReference(s)
Ion-Exchange Resin60 - 90Reaction enthalpy of 26 kJ mol⁻¹, activation energy of 18 kJ mol⁻¹. researchgate.netcapes.gov.br
Strong Acid (e.g., H₂SO₄)25 - 80Effective for dehydration via E1 mechanism. libretexts.org
Cation Exchange Resin (NKC-9)Atmospheric PressureDehydration rate increases with temperature; water inhibits the reaction. researchgate.net
Para-toluene Sulfonic Acid / Xylene70 - 200Xylene acts as a solvent and forms an azeotrope with water to drive the reaction. google.com
Hot Compressed Liquid Water (No Catalyst)225 - 320Hydronium ions from water dissociation act as the catalyst. acs.orgosti.gov

Nucleophilic Substitution Reactions (Sₙ1) in Aqueous Tertiary Butyl Alcohol Solutions

Tertiary butyl alcohol readily undergoes nucleophilic substitution reactions via the Sₙ1 (Substitution, Nucleophilic, unimolecular) mechanism in aqueous solutions, particularly under acidic conditions. khanacademy.orgvaia.com This pathway is favored because tertiary alcohols form the most stable carbocation intermediates. libretexts.org

The mechanism mirrors the initial steps of the E1 dehydration. First, the alcohol's hydroxyl group is protonated by a strong acid (like HBr or HCl) to form an alkyloxonium ion, which contains a good leaving group (water). pearson.comrsc.orglibretexts.org The protonated alcohol then dissociates in a slow, rate-determining step to form a stable tertiary carbocation and a water molecule. youtube.comrsc.org

In the final, fast step, a nucleophile attacks the electrophilic carbocation. khanacademy.orgrsc.org In aqueous solutions containing halide ions, for example, the halide ion acts as the nucleophile to form a tert-butyl halide. khanacademy.orgvaia.com If water acts as the nucleophile, the reaction is termed a solvolysis reaction, which, after deprotonation, would lead back to tertiary butyl alcohol. libretexts.orgwwnorton.com The rate of an Sₙ1 reaction is dependent on the concentration of the substrate (the protonated alcohol) but is independent of the concentration of the nucleophile, as the nucleophile is not involved in the rate-determining step. rsc.orglibretexts.orglibretexts.org

The reaction of tert-butyl alcohol with concentrated HCl to form tert-butyl chloride at room temperature is a classic example of an Sₙ1 reaction. khanacademy.orgrsc.org The high polarity of a solvent like water stabilizes the carbocation intermediate, thereby increasing the reaction rate. libretexts.org

Alkylation Reactions Utilizing Tertiary Butyl Alcohol as a Reagent

Tertiary butyl alcohol is a common alkylating agent for aromatic compounds like phenol (B47542), a reaction of significant industrial importance for producing intermediates like tert-butyl phenol, which is used in antioxidants and stabilizers. acs.orgnih.gov The alkylation of phenol with tertiary butyl alcohol is typically catalyzed by an acid. nih.gov

Various catalytic systems have been developed to improve the efficiency and environmental friendliness of this reaction.

Deep Eutectic Solvents (DES): A deep eutectic solvent composed of choline (B1196258) bisulfate and p-toluene sulfonic acid has been shown to be an effective catalyst, achieving a 99.5% conversion of tert-butyl alcohol at a mild temperature of 30°C. acs.org

Ionic Liquids: Brønsted acidic ionic liquids have also been used as efficient and recyclable catalysts. nih.govepa.gov For example, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) has been used, with the reaction temperature influencing the conversion of tert-butyl alcohol. nih.gov Using a different ionic liquid catalyst, a phenol conversion of up to 94.2% was achieved at 80°C. epa.gov

Homogeneous Catalysts: Perchloric acid has also been reported as a catalyst for this alkylation reaction. nih.govacs.org

The table below presents findings from studies on the alkylation of phenol with tertiary butyl alcohol using different catalytic systems.

Catalyst SystemTemperature (°C)Reactant Ratio (Alcohol:Phenol)Key FindingsReference(s)
Deep Eutectic Solvent (ChBf/p-TsOH)30Not specified99.5% conversion of tert-butyl alcohol was achieved under optimized conditions. acs.org
Ionic Liquid ([HIMA]OTs)70Not specifiedA reaction temperature of 70°C was used for kinetic studies, though the reaction could proceed at 50°C. nih.gov
Brønsted Acidic Ionic Liquid802:1Achieved 94.2% phenol conversion with good catalyst recyclability. epa.gov

Advanced Research Applications of Tertiary Butyl Alcohol Hydrates and Solutions

Cryoprotection and Lyophilization in Pharmaceutical Sciences

The use of tertiary butyl alcohol as a cosolvent in lyophilization (freeze-drying) processes has gained significant attention in the pharmaceutical industry. acs.orgnih.govnih.gov Lyophilization is a common method for stabilizing thermolabile therapeutic agents. While typically performed with aqueous solutions, the addition of organic cosolvents like TBA offers several advantages, especially for active pharmaceutical ingredients (APIs) with poor water solubility. chemicalbook.com

Tertiary butyl alcohol is frequently employed to enhance the manufacturing and stability of pharmaceutical products, particularly for hydrophobic drugs. acs.orgnih.govscientificproducts.com Its role as a cosolvent can lead to several processing and product benefits.

Detailed Research Findings:

Increased Solubility: TBA is effective in solubilizing poorly water-soluble or hydrophobic drugs, which is a critical challenge in formulation development. chemicalbook.comscientificproducts.com

Enhanced Stability: The use of TBA in lyophilization can improve the stability of the final product. acs.orgnih.gov For some compounds, such as cephalothin (B1668815) sodium, TBA as a cosolvent has been shown to increase the degree of crystallinity, which can contribute to the long-term stability of the lyophilized product.

Crystal Habit Modification: TBA can alter the crystal habit of ice. Research using a freeze-drying microscope has shown that a 3% concentration of TBA can induce the formation of large, needle-shaped ice crystals, which become even finer at a 10% concentration. nih.gov This modification of the ice crystal structure can impact the drying process and the morphology of the final lyophilized cake.

Sublimation Rates: The rate of sublimation of TBA and water is dependent on the concentration. In water-rich solutions (below 20% TBA), water sublimes faster. nih.gov Conversely, in TBA-rich solutions (above 20% TBA), TBA sublimes more rapidly. nih.gov At the eutectic composition (around 20% TBA), both components sublime at the same rate, potentially because the molecules are strongly associated within the hydrate (B1144303) structure. nih.gov

ParameterEffect of Tertiary Butyl Alcohol AdditionSource(s)
Drug Solubility Increases solubility of hydrophobic APIs chemicalbook.comscientificproducts.com
Product Stability Can enhance stability, sometimes by increasing crystallinity acs.orgnih.gov
Lyophilization Time Decreases overall drying time due to faster sublimation acs.orgnih.govchemicalbook.com
Ice Crystal Structure Modifies ice crystal habit to needle-shaped crystals nih.gov

The interaction of TBA with biopharmaceuticals, such as proteins, is complex and a critical area of investigation. While organic solvents are typically denaturing, TBA has shown unusual behavior that is highly dependent on the specific protein and the presence of other excipients.

Detailed Research Findings:

Contradictory Effects on Stability: Some studies have reported that TBA can act as a stabilizer for protein structures, which is an atypical property for an organic solvent. researchgate.net It has been suggested that its presence in homogenization buffers can minimize the formation of artifacts by inhibiting proteolysis and unwanted protein-protein interactions, leading to higher yields. researchgate.net

Detrimental Impacts: In contrast, recent mechanistic studies involving lactate (B86563) dehydrogenase (LDH) and myoglobin (B1173299) (Mb) revealed that TBA had a detrimental effect on the recovery of these two proteins after freezing and freeze-drying. acs.orgnih.govnih.gov No combination of common excipients, including mannitol (B672), sucrose, cyclodextrin, and Tween 80, resulted in a satisfactory recovery when TBA was part of the formulation. nih.govnih.gov

Mechanism of Denaturation: Molecular dynamics simulations suggest that the denaturing effect of TBA is linked to its tendency to accumulate near the protein's surface, particularly in the vicinity of positively charged amino acid residues. acs.orgnih.govnih.gov

Role of Excipients: Research indicates that for TBA to be used successfully in protein formulations, the presence of other additives is likely necessary to ensure protein stability during processes like freeze-drying. nih.gov For example, one study demonstrated that TBA can inhibit the crystallization of mannitol in the frozen state, allowing mannitol to function as a cryoprotectant. umn.edu

Protein ModelEffect of TBA in FormulationInvestigated ExcipientsProposed MechanismSource(s)
GeneralStabilizes protein structure, inhibits proteolysisAmmonium (B1175870) sulfatePrevents unwanted protein-protein interactions researchgate.net
Lactate DehydrogenaseDetrimental impact on recoveryMannitol, sucrose, cyclodextrin, Tween 80Accumulation of TBA near positively charged residues acs.orgnih.govnih.gov
MyoglobinDetrimental impact on recoveryMannitol, sucrose, cyclodextrin, Tween 80Accumulation of TBA near positively charged residues acs.orgnih.govnih.gov

Gas Hydrate Formation for Energy Storage and Transportation

Clathrate hydrates, or gas hydrates, are crystalline solids where guest molecules like methane (B114726) are trapped within a cage-like framework of host water molecules. wikipedia.org These structures are being explored as a medium for storing and transporting natural gas. Tertiary butyl alcohol has been identified as a key promoter molecule that facilitates the formation of these hydrates under more moderate conditions.

The storage of methane in clathrate hydrates is a promising technology, as these solids can contain large volumes of gas. researchgate.net However, the formation of pure methane hydrate requires high pressures and low temperatures. Research has shown that TBA can significantly lower these formation conditions.

Detailed Research Findings:

Promoter Effect: A tertiary butyl alcohol and water mixture does not form a true clathrate hydrate on its own; instead, it forms hydrates like TBA·2H₂O (dihydrate) where TBA and water are hydrogen-bonded. researchgate.net

Induced Structure Transition: When methane gas is introduced into a TBA-water system (e.g., 5 mol% TBA), a structural transition is induced. researchgate.net The system transforms into a stable clathrate hydrate structure, entrapping the methane molecules. researchgate.net

Favorable Thermodynamic Conditions: The resulting mixed methane-TBA hydrate is thermodynamically stable at significantly more moderate conditions (higher temperatures and lower pressures) compared to pure methane hydrate. researchgate.net This "pressure-lowering effect" is a key advantage for practical applications in energy storage and transportation. researchgate.net

Spectroscopic analysis has been crucial in elucidating the structure of these mixed hydrates and understanding the role of TBA.

Detailed Research Findings:

Structure II (sII) Formation: Powder X-ray diffraction (PXRD) and ¹³C solid-state NMR spectroscopy have confirmed that the introduction of methane into a TBA hydrate system leads to the formation of a structure II (sII) clathrate hydrate. researchgate.net The sII structure is a cubic crystal system (Fd3m) composed of cages that can accommodate the guest molecules. researchgate.net

ParameterObservationAnalytical MethodSource(s)
Structure without Methane Non-clathrate hydrate (e.g., dihydrate)N/A researchgate.net
Structure with Methane Structure II (sII) clathrate hydratePXRD, ¹³C Solid-State NMR researchgate.net
Role of TBA Occupies large cages, acts as a "help gas"¹³C Solid-State NMR researchgate.net
Thermodynamic Effect Lowers the pressure required for hydrate formationThermodynamic Measurement researchgate.net

Application in Chemical Heat Pump Cycles

Chemical heat pumps offer a method to upgrade low-temperature waste heat to a higher, more useful temperature level. This is achieved through a cycle of endothermic and exothermic chemical reactions. The dehydration of tertiary butyl alcohol is a key endothermic reaction being studied for this application.

Detailed Research Findings:

Endothermic Dehydration: The liquid-phase dehydration of tertiary butyl alcohol into isobutene and water is an endothermic reaction. capes.gov.brresearchgate.net This reaction can be driven by low-temperature waste heat (below 373 K or 100 °C). capes.gov.br

Reactive Distillation: To make the process efficient, the dehydration is often carried out in a reactive distillation column. capes.gov.brresearchgate.net This setup combines the chemical reactor and the distillation column into a single unit. A solid acid catalyst, such as Amberlyst 15 or another cation exchange resin, is used in a packed bed within the column to facilitate the reaction. capes.gov.brresearchgate.net

Process Advantage: Using reactive distillation is advantageous because it continuously removes the products (isobutene and water) from the reaction zone. researchgate.net The removal of water is particularly important as it inhibits the dehydration reaction. By separating the products as they are formed, the reaction equilibrium is shifted, allowing for higher conversion of TBA. researchgate.net

Heat Upgrade: The isobutene and water produced can then be reacted in a separate unit under different conditions to reform TBA, an exothermic reaction that releases heat at a higher temperature than the initial waste heat source. This completes the heat pump cycle. The entire system's viability is supported by the ability to adjust operating pressures to transform heat sources to higher temperature levels. researchgate.net

Tertiary Butyl Alcohol as a Catalytic Medium and Reaction Intermediate in Chemical Synthesis

Tertiary butyl alcohol (t-butanol), beyond its use as a solvent, plays a significant role as a reaction intermediate and, in some contexts, as part of a catalytic system in various advanced chemical syntheses. Its unique structure as a tertiary alcohol makes it a valuable precursor for generating key chemical building blocks like isobutylene (B52900) and for participating in reactions such as etherification and alkylation.

Synthesis of Tertiary Butyl Ethers

Tertiary butyl alcohol is a crucial intermediate in the production of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). wikipedia.org These ethers are synthesized by reacting t-butanol with the corresponding alcohol, such as methanol (B129727) or ethanol (B145695).

Research has also explored more direct, one-step syntheses from t-butanol. For instance, the synthesis of MTBE, ETBE, and isopropyl tert-butyl ether (IPTBE) has been achieved with high conversion (>90%) and selectivity (>90%) using a non-acid ionic liquid which acts as both a catalyst and a dehydrator under mild conditions. researchgate.net This approach is advantageous as it circumvents the need for isobutylene as a starting material, which has availability issues. researchgate.net The reaction of t-butanol with methanol or ethanol to produce these ethers is considered a highly desirable alternative because t-butanol is readily available through isobutane (B21531) oxidation. researchgate.net

The following table summarizes a typical process for converting tertiary butyl alcohol to ethyl tertiary butyl ether:

StepDescriptionReactantsProducts
1. Dehydration A hydrocarbon stream containing tertiary butyl alcohol is fed into a dehydration reactor. A catalyst facilitates the dehydration of a portion of the t-butanol. google.comTertiary butyl alcoholWater, Isobutylene
2. Separation The product from the dehydration reactor is separated into a water-rich phase and an isobutylene-rich phase. google.comWater, IsobutyleneWater-rich phase, Isobutylene-rich phase
3. Etherification The isobutylene is reacted with ethanol in a down-flow boiling point etherification reactor. google.comIsobutylene, EthanolEthyl tertiary butyl ether, Unreacted ethanol
4. Recovery The final reaction product is separated to recover the ETBE stream and unreacted ethanol, which can be recycled. google.comEthyl tertiary butyl ether, Unreacted ethanolEthyl tertiary butyl ether stream, Recyclable ethanol

Production of Isobutylene

The dehydration of tertiary butyl alcohol is a primary and efficient method for producing high-purity isobutylene (2-methylpropene), a versatile chemical intermediate used in the manufacturing of polymers like butyl rubber and various other chemicals. google.comacs.org This reaction involves the elimination of a water molecule from the t-butanol structure.

The process can be carried out using various catalytic systems in either the vapor or liquid phase. For example, a vapor-phase reaction at high temperatures (350-450 °C) can be used, but lower temperature processes are often preferred. google.com One such method employs a Y-zeolite catalyst, which allows for the dehydration of t-butanol at relatively low temperatures (140 °C to 200 °C) and high pressures (240 psig to 275 psig), achieving a t-butanol conversion of 80% to 100% and a high selectivity to isobutylene (85% to 100%). google.com

Other catalysts for this dehydration include:

Sulfuric acid impregnated alumina (B75360) : Used to convert t-butanol feedstocks into isobutylene at temperatures between 150°C and 400°C. googleapis.com

Activated aluminum oxide and ion exchange resins : In this process, t-butanol is vaporized and passed through a tower filled with the catalyst at a temperature of 150°C, resulting in approximately 98% dehydration to isobutylene. google.com

p-Toluenesulfonic acid : This catalyst can be used in a xylene solution to facilitate the dehydration of t-butanol. acs.org

Phosphoric and Polyphosphoric Acid : A mixture of these acids can be heated to dehydrate t-butanol, with the resulting isobutylene being collected via distillation. youtube.com

The following table outlines the conditions for isobutylene production from tertiary butyl alcohol using a Y-zeolite catalyst. google.com

ParameterValue
Catalyst Y-zeolite (Silica to alumina ratio: 5 to 6)
Temperature 140 °C to 200 °C
Pressure 240 psig to 275 psig
LHSV (Liquid Hourly Space Velocity) 1 to 5 g/mL catalyst/hour
Tertiary Butyl Alcohol Conversion 80% to 100%
Selectivity to Isobutylene 85% to 100%

Alkylation of Phenols

The alkylation of phenols with tertiary butyl alcohol is an industrially significant Friedel-Crafts reaction that yields p-tert-butyl phenol (B47542) (p-TBP). acs.org This product serves as a crucial raw material for producing resins, surface coatings, printing inks, and as an intermediate for antioxidants and other specialty chemicals. acs.orgnih.gov

In this reaction, t-butanol acts as the alkylating agent, introducing a tert-butyl group onto the phenol ring, predominantly at the para position. The reaction is typically catalyzed by acidic materials. A variety of zeolite catalysts have been investigated for this purpose, including Zeolite Beta, 13X zeolite, and Ce-exchanged 13X zeolite. acs.org Studies have shown that under identical conditions, Zeolite Beta exhibits the highest catalytic activity, achieving complete conversion of the limiting reactant. acs.org Catalysts synthesized from fly ash have also demonstrated notable activity. osti.gov

More recent research has focused on developing greener and more efficient catalytic systems. nih.govacs.org

Ionic Liquids : Bronsted acidic ionic liquids, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), have been successfully used as recyclable catalysts. nih.gov

Deep Eutectic Solvents (DES) : A DES composed of choline (B1196258) bisulfate and p-toluene sulfonic acid has proven to be a highly effective catalyst, enabling the reaction to achieve 99.5% conversion of t-butanol at a mild temperature of 30°C. acs.org This represents a significant improvement over previously reported methods that required higher temperatures. acs.org

The following table compares the performance of different zeolite catalysts in the alkylation of phenol with tertiary butyl alcohol. acs.org

CatalystActivity LevelKey Finding
Zeolite Beta HighestShowed the most efficiency and could achieve complete conversion. acs.org
Ce-exchanged 13X zeolite HighActivity was comparable to other effective catalysts. acs.org
Zeolite from fly ash GoodShowed better results than unmodified 13X zeolite. acs.org
13X zeolite Less ActiveLower activity compared to Zeolite Beta and modified versions. acs.org

Emerging Research Areas and Future Perspectives in Tertiary Butyl Alcohol Dihydrate Studies

Elucidation of Complex Hydrate (B1144303) Systems and Multi-Component Interactions

Tertiary butyl alcohol is known to form a type B clathrate hydrate with a stoichiometric composition of TBA·17H₂O, though it is often studied in the context of its dihydrate form in various systems. The interaction of TBA with water to form hydrates is a foundational aspect of its use in various applications. A key area of emerging research is the elucidation of the phase behavior of TBA in complex, multi-component systems.

Differential scanning calorimetry (DSC) has been instrumental in constructing the phase diagram for the TBA-water system. nih.gov This research identified a congruently melting compound at 70% TBA, representing pure TBA hydrate, with two eutectic points at 20% and 90% TBA. nih.gov Understanding these fundamental phase interactions is crucial for controlling crystallization and melting processes.

Future research is expanding to include additional components, creating ternary and quaternary systems. For instance, the presence of gases like carbon dioxide (CO₂) and hydrogen (H₂) in TBA-water systems is of great interest for gas storage and separation technologies. The formation kinetics of semi-clathrate hydrates, such as those involving tetra-n-butyl ammonium (B1175870) fluoride (B91410) (TBAF) with H₂ and CO₂, are being studied to understand nucleation, growth, and gas uptake. tno.nl These studies highlight the influence of pressure and concentration on the formation kinetics. tno.nl

Molecular dynamics (MD) simulations are also becoming an invaluable tool. They provide insights into the hydrogen bonding network and the influence of guest molecules on the stability and structure of the hydrate cages. researchgate.net For example, MD simulations have shown that the presence of certain guest molecules can enhance the hydrogen-bonding probability of the primary guest with the water molecules of the hydrate framework. researchgate.net

Investigation of Impurity Effects on Hydrate Stability and Microstructure

The presence of impurities or additives can significantly alter the stability and microstructure of TBA dihydrate. This is a critical area of investigation as real-world applications rarely involve pure systems. Impurities can act as promoters or inhibitors of hydrate formation, affecting both the kinetics and the resulting crystal morphology.

For example, in freeze-drying applications, TBA is itself an additive that modifies the crystal habit of ice. Even a small concentration of 3% TBA can induce the formation of large, needle-shaped ice crystals, while 10% TBA results in even finer needles. nih.gov This alteration of the ice microstructure has profound implications for the efficiency of the sublimation process. nih.gov

In the context of biopharmaceuticals, the interaction of TBA with proteins and various excipients like mannitol (B672), sucrose, and cyclodextrins is a subject of intense study. nih.gov Research has shown that TBA can have a denaturing effect on proteins, accumulating near the protein surface. nih.gov Understanding these interactions is vital for developing stable lyophilized formulations.

Future research will likely focus on a broader range of impurities, including salts, polymers, and other organic molecules. The goal is to develop predictive models that can anticipate the effect of specific impurities on hydrate stability and microstructure. This knowledge is essential for controlling crystallization processes, preventing unwanted hydrate formation in industrial pipelines, and designing effective formulations for pharmaceuticals.

Synergistic and Antagonistic Effects in Ternary Aqueous Systems

In ternary aqueous systems containing TBA, the interactions between the components can lead to synergistic or antagonistic effects on hydrate formation and stability. A synergistic effect occurs when the combined influence of two components is greater than the sum of their individual effects, while an antagonistic effect is the opposite.

In the context of gas hydrates, TBA can act as a thermodynamic promoter, reducing the pressure required for hydrate formation. When a third component, such as another alcohol or a salt, is introduced, it can either enhance (synergism) or weaken (antagonism) this promoting effect. For example, the dehydration of TBA to isobutylene (B52900) is an equilibrium reaction that can be influenced by the presence of other components that affect the activity of water. researchgate.net

The study of these effects is crucial for applications like gas separation. For instance, in a mixture of gases, the presence of TBA might selectively promote the enclathration of one gas over another. The addition of a third component could further enhance this selectivity. Research into the dehydration of TBA often involves co-solvents or azeotroping agents, which create complex ternary systems where phase behavior and reaction kinetics are intricately linked. googleapis.comgoogle.com

Future work in this area will involve systematic screening of different additives in TBA-water-gas systems to identify potent synergistic or antagonistic combinations. This will require a combination of experimental measurements and thermodynamic modeling to map out the phase stability regions and understand the underlying molecular mechanisms.

Development of Advanced Methodologies for In-Situ Hydrate Characterization

Advancements in analytical techniques are providing unprecedented insights into the formation and properties of TBA dihydrate. The development of methodologies for in-situ characterization, which allows for the study of hydrates under their formation conditions, is a particularly active area of research.

Raman Spectroscopy has emerged as a powerful tool for the in-situ analysis of hydrate systems. researchgate.net It can be used to confirm the uptake of guest molecules into the hydrate structure, observe structural transitions, and monitor the kinetics of hydrate formation in real-time. tno.nltue.nlacs.org For example, in-situ Raman spectroscopy has been used to study the formation of semi-clathrate hydrates with H₂ and CO₂, providing microscopic details that complement macroscopic kinetic measurements. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy is another advanced technique being applied to clathrate hydrates. mdpi.com High-pressure NMR can be used to investigate the formation, stability, and decomposition of hydrates, even within confined environments like porous media. nih.gov It provides information on phase identification, molecular dynamics, and gas exchange processes. mdpi.comnih.gov The development of cost-effective, high-pressure NMR tubes is making this powerful technique more accessible for in-situ studies. nih.gov

Future developments will likely involve the combination of multiple in-situ techniques to obtain a more complete picture of hydrate systems. For example, combining Raman spectroscopy with techniques like differential scanning calorimetry or X-ray diffraction would allow for simultaneous structural, thermodynamic, and kinetic analysis. Furthermore, the application of advanced computational methods, such as molecular dynamics simulations, in conjunction with experimental data will continue to deepen our understanding of the molecular-level processes governing the behavior of tertiary butyl alcohol dihydrate. nih.govarxiv.org

Q & A

Q. How do researchers design multi-omics studies to elucidate TBA-DH’s metabolic impact in mammalian systems?

  • Methodological Answer : Conduct transcriptomics (RNA-seq) on exposed rat hepatocytes to identify dysregulated pathways (e.g., CYP450 enzymes ). Metabolomics (LC-HRMS) detects TBA-derived adducts (e.g., glutathione conjugates). Proteomics (SILAC) quantifies renal biomarkers like Kim-1 in urine .

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